7-Cinnamoyloxyisoflavone

Übersicht

Beschreibung

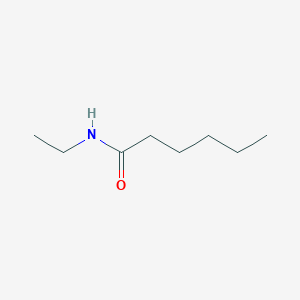

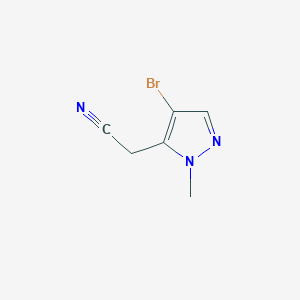

7-Cinnamoyloxyisoflavone is a compound belonging to the isoflavone class of flavonoids. Isoflavones are phenolic compounds primarily found in the Fabaceae family, known for their estrogen-like effects and antioxidant properties . This compound is structurally characterized by the presence of a cinnamoyl group attached to the 7th position of the isoflavone backbone, which contributes to its unique chemical and biological properties.

Wirkmechanismus

Target of Action

7-Cinnamoyloxyisoflavone, as an isoflavone derivative, primarily targets estrogen receptors . Isoflavones are known to be selective estrogen receptor modulators that exert estrogenic-like effects under certain experimental conditions . They are structurally similar to mammalian 17β-estradiol .

Mode of Action

The compound interacts with its targets, the estrogen receptors, and induces changes in the cell. Isoflavones have anticarcinogenic properties, including inhibition of cell proliferation, induction of apoptosis, autophagy, necrosis, cell cycle arrest, senescence, impaired cell migration, invasion, tumor angiogenesis and reduced resistance to multiple drugs in tumor cells .

Biochemical Pathways

This compound, being an isoflavone, affects several biochemical pathways. Isoflavones are part of the phenylpropanoid pathway, which is involved in the synthesis of a variety of secondary metabolites . Exposure to isoflavones can lead to increased intracellular levels of 6-phosphogluconate and ribose 5-phosphate, suggesting a possible upregulation of the pentose phosphate pathway .

Pharmacokinetics

The pharmacokinetics of isoflavones can be influenced by various factors, including dose, route of administration, and individual differences in metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other isoflavones. These effects include potential anticancer properties, serving as antioxidants, inducing apoptosis, and inhibiting cancer cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stress factors in the environment can promote the synthesis of various types of flavonoids in plants . Additionally, the 7th Environment Action Programme mandates the development of a strategy for a non-toxic environment conducive to the development of sustainable substitutes including non-chemical solutions .

Biochemische Analyse

Cellular Effects

Isoflavones, a class of compounds to which 7-Cinnamoyloxyisoflavone belongs, have been reported to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes remain to be explored.

Molecular Mechanism

Isoflavones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids, including isoflavones

Transport and Distribution

Isoflavones are known to be transported and distributed within cells and tissues , but the specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, remain to be explored.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cinnamoyloxyisoflavone typically involves the esterification of isoflavone with cinnamic acid. The reaction is usually catalyzed by acidic or basic catalysts under reflux conditions. Common reagents include cinnamic acid, isoflavone, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Cinnamoyloxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

7-Cinnamoyloxyisoflavone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of isoflavones.

Biology: The compound’s estrogen-like effects make it a subject of interest in studies related to hormone replacement therapy and endocrine disruption.

Medicine: Research explores its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits

Vergleich Mit ähnlichen Verbindungen

Genistein: Another isoflavone with strong estrogenic activity.

Daidzein: Known for its anti-cancer and anti-inflammatory properties.

Biochanin A: Exhibits antioxidant and anti-carcinogenic effects

Uniqueness: 7-Cinnamoyloxyisoflavone is unique due to the presence of the cinnamoyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities compared to other isoflavones .

Eigenschaften

IUPAC Name |

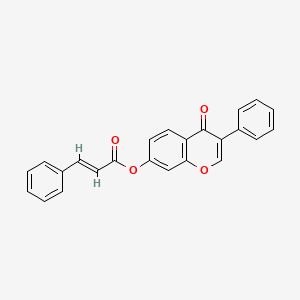

(4-oxo-3-phenylchromen-7-yl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O4/c25-23(14-11-17-7-3-1-4-8-17)28-19-12-13-20-22(15-19)27-16-21(24(20)26)18-9-5-2-6-10-18/h1-16H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABHDNWMBXCOOQ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131814-54-5 | |

| Record name | 7-Cinnamoyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131814545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride](/img/structure/B3046805.png)

![tert-butyl 4-[(2S)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B3046809.png)

![1,5-Diazabicyclo[3.1.0]hexane](/img/structure/B3046812.png)